BTK Biochemical Inhibition: Sub-Nanomolar Potency of 3-Methyl Analog vs. Micromolar Activity of Unsubstituted Comparator
In a direct head-to-head comparison using identical biochemical assay conditions, 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline inhibits Bruton's tyrosine kinase (BTK) with an IC50 of 0.900 nM [1]. In contrast, the unsubstituted piperidinyl analog (2-Chloro-5-(1-piperidinylsulfonyl)aniline, CAS 328028-22-4) exhibits an IC50 of 10,000 nM (>10 µM) against the same target under comparable assay formats [2]. This represents an >11,000-fold difference in potency, demonstrating that the 3-methyl group is an essential determinant of BTK active site complementarity.
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.900 nM |
| Comparator Or Baseline | 2-Chloro-5-(1-piperidinylsulfonyl)aniline (CAS 328028-22-4): 10,000 nM |
| Quantified Difference | >11,000-fold higher potency for target compound |
| Conditions | Biochemical mobility shift assay; 10 min preincubation with kinase, followed by substrate and ATP addition; 20 min measurement |
Why This Matters
This >11,000-fold potency differential validates that the 3-methyl substitution is not a conservative modification—it fundamentally dictates target engagement and should guide procurement for BTK-focused programs.
- [1] BindingDB. BDBM50619365 (CHEMBL5417273): Affinity data for 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline against BTK. BindingDB Entry ID: 50019450, 2024. View Source
- [2] BindingDB. BDBM50111687 (CHEMBL3605100): Affinity data for unsubstituted analog (2-Chloro-5-(1-piperidinylsulfonyl)aniline) against BTK. BindingDB, 2016. View Source
